3-Methoxy-N-(2-methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)benzamide
Overview
Description
3-Methoxy-N-(2-methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)benzamide is a complex organic compound with a molecular formula of C21H17N3O3 and a molecular weight of 359.38 g/mol . This compound features a benzamide core substituted with a methoxy group, a methyl group, and an oxazolo[4,5-B]pyridine moiety. It is of interest in various fields of scientific research due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-N-(2-methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazolo[4,5-B]pyridine Moiety: This step involves the cyclization of appropriate precursors under specific conditions to form the oxazolo[4,5-B]pyridine ring.
Substitution Reactions: The oxazolo[4,5-B]pyridine intermediate is then subjected to substitution reactions to introduce the methoxy and methyl groups.
Coupling with Benzamide: The final step involves coupling the substituted oxazolo[4,5-B]pyridine with benzamide under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-N-(2-methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde or methoxybenzoic acid .
Scientific Research Applications
3-Methoxy-N-(2-methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methoxy-N-(2-methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)benzamide involves its interaction with specific molecular targets and pathways. The oxazolo[4,5-B]pyridine moiety is known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-[2-Methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-5-nitro-2-furamide
- (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide
Uniqueness
3-Methoxy-N-(2-methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)benzamide is unique due to its specific substitution pattern and the presence of the oxazolo[4,5-B]pyridine moiety.
Properties
IUPAC Name |
3-methoxy-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c1-13-16(21-24-19-18(27-21)10-5-11-22-19)8-4-9-17(13)23-20(25)14-6-3-7-15(12-14)26-2/h3-12H,1-2H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFADQGNZCAREQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC(=CC=C2)OC)C3=NC4=C(O3)C=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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